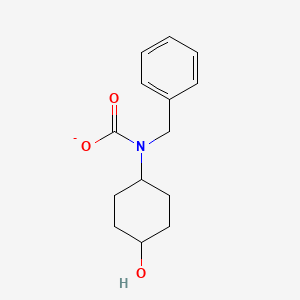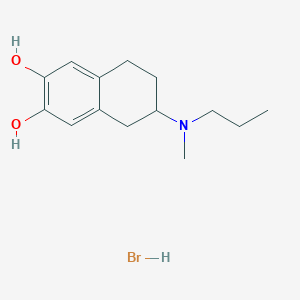
6,7-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrobromide is a chemical compound known for its role as a dopamine receptor agonist
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrobromide typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the reaction of tetralone with methylamine and propylamine under controlled conditions to introduce the desired functional groups. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to ensure high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and reproducibility. Quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are used to confirm the purity and structure of the final product.
化学反応の分析
Types of Reactions: 6,7-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrobromide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound's structure and exploring its reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound
科学的研究の応用
6,7-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrobromide has a wide range of applications in scientific research. Its role as a dopamine receptor agonist makes it particularly useful in studies related to neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, this compound is used in the development of new pharmaceuticals and as a tool in molecular biology research to study dopamine signaling pathways.
作用機序
The compound exerts its effects by binding to dopamine receptors, specifically the D1 and D2 subtypes. This binding activates the receptors, leading to the modulation of dopamine signaling pathways. The molecular targets and pathways involved include various intracellular signaling cascades, such as the cAMP pathway and the MAPK/ERK pathway.
類似化合物との比較
6,7-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrobromide is compared to other dopamine receptor agonists, such as N,N-Dipropyldopamine hydrobromide and 3-[2-(Diproplyamino)ethyl]phenol hydrobromide. While these compounds share similar structures and functions, this compound is unique in its specific binding affinity and potency. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industry. Its unique properties and applications make it an important tool for advancing our understanding of dopamine signaling and developing new treatments for neurological disorders.
特性
分子式 |
C14H22BrNO2 |
|---|---|
分子量 |
316.23 g/mol |
IUPAC名 |
6-[methyl(propyl)amino]-5,6,7,8-tetrahydronaphthalene-2,3-diol;hydrobromide |
InChI |
InChI=1S/C14H21NO2.BrH/c1-3-6-15(2)12-5-4-10-8-13(16)14(17)9-11(10)7-12;/h8-9,12,16-17H,3-7H2,1-2H3;1H |
InChIキー |
UJQSLQTWHGOZDT-UHFFFAOYSA-N |
正規SMILES |
CCCN(C)C1CCC2=CC(=C(C=C2C1)O)O.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


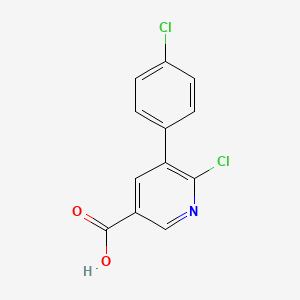
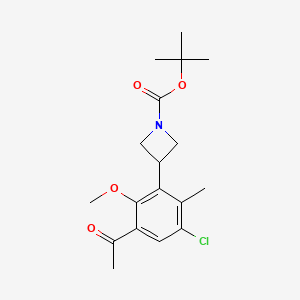
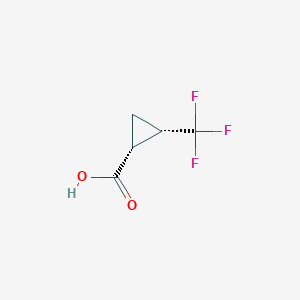
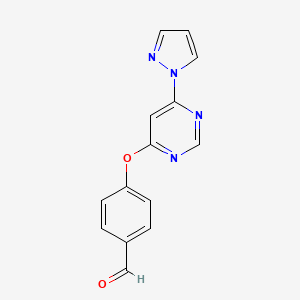
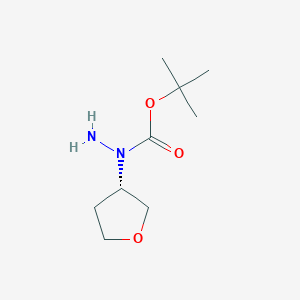
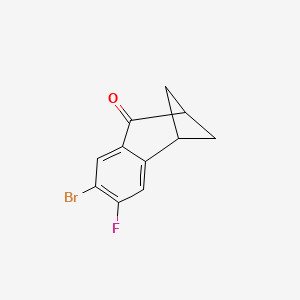
![6-(4-(Benzyloxy)-6-methoxybenzofuran-2-yl)-2-bromoimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1516088.png)
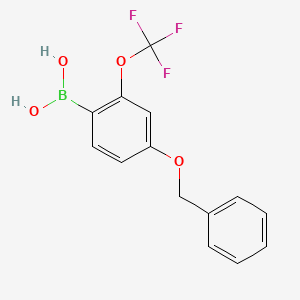
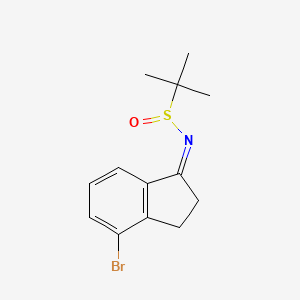
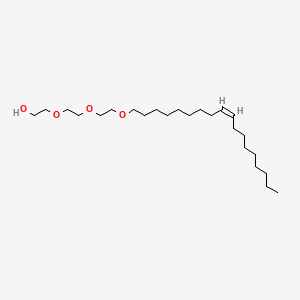
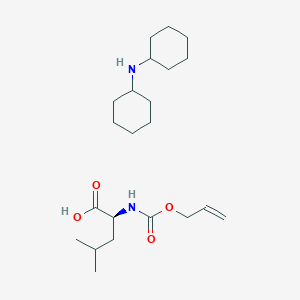
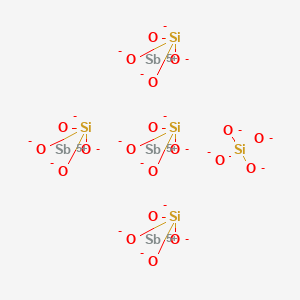
![1,2,3,4,5,6-Hexa-O-[11-[4-(4-hexylphenylazo)phenoxy]undecanoyl]-D-mannitol](/img/structure/B1516139.png)
